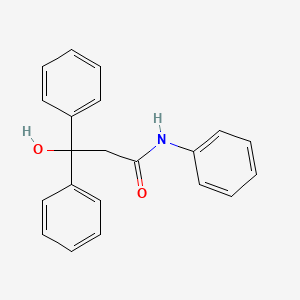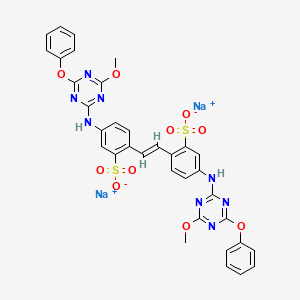
4,4'-Bis((4-methoxy-6-phenoxy-s-triazin-2-yl)amino)-2,2'-stilbenedisulfonic acid disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles and paper .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate typically involves the following steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.
Coupling with stilbene: The triazine derivative is then coupled with stilbene-2,2’-disulphonic acid under alkaline conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Batch or continuous processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified through crystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate undergoes several types of chemical reactions, including:
Substitution reactions: The triazine ring can undergo nucleophilic substitution reactions.
Oxidation and reduction: The stilbene moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or iron powder are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the stilbene moiety .
Aplicaciones Científicas De Investigación
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis[4-anilino-6-methoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate
- Disodium 4,4’-bis[4,6-dianilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct fluorescent properties and enhances its effectiveness as a whitening agent compared to other similar compounds .
Propiedades
Número CAS |
12768-97-7 |
|---|---|
Fórmula molecular |
C34H26N8Na2O10S2 |
Peso molecular |
816.7 g/mol |
Nombre IUPAC |
disodium;5-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H28N8O10S2.2Na/c1-49-31-37-29(39-33(41-31)51-25-9-5-3-6-10-25)35-23-17-15-21(27(19-23)53(43,44)45)13-14-22-16-18-24(20-28(22)54(46,47)48)36-30-38-32(50-2)42-34(40-30)52-26-11-7-4-8-12-26;;/h3-20H,1-2H3,(H,43,44,45)(H,46,47,48)(H,35,37,39,41)(H,36,38,40,42);;/q;2*+1/p-2/b14-13+;; |
Clave InChI |
QOUSWCXOGQNVHK-QDBORUFSSA-L |
SMILES isomérico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+] |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
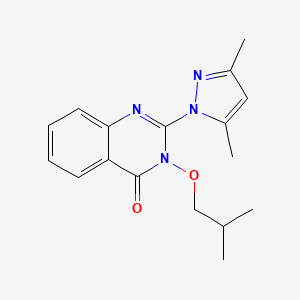
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
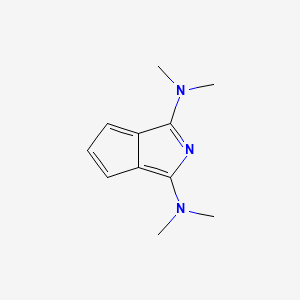
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
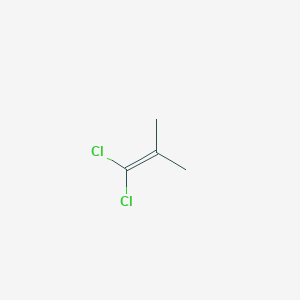
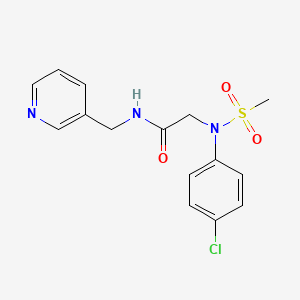
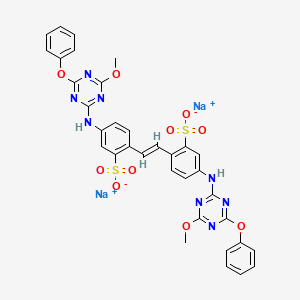
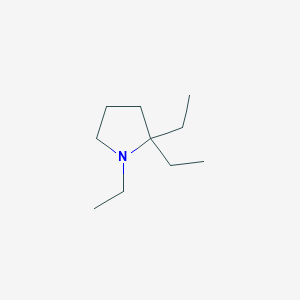
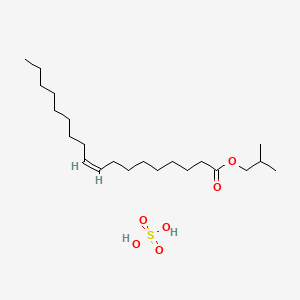
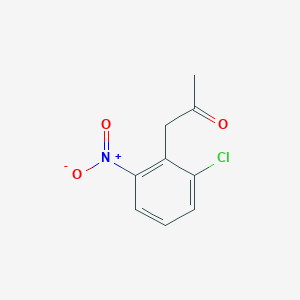
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

